molecular formula C12H16N2O2 B8649089 1-(4-Aminophenyl)-2-morpholinylethanone

1-(4-Aminophenyl)-2-morpholinylethanone

Cat. No. B8649089
M. Wt: 220.27 g/mol
InChI Key: IVOLKHSIIVYKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminophenyl)-2-morpholinylethanone is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Aminophenyl)-2-morpholinylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminophenyl)-2-morpholinylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Aminophenyl)-2-morpholinylethanone

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-(4-aminophenyl)-2-morpholin-4-ylethanone

InChI

InChI=1S/C12H16N2O2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4H,5-9,13H2

InChI Key

IVOLKHSIIVYKCM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 17.6 (0.07 mole) of Compound II and 1.76 g. of 10% palladium on carbon in 175 ml of ethanol was reduced using a Parr Hydrogenator until hydrogen uptake ceased. The catalyst was removed by filtration and the ethanol solution evaporated. The solid thus obtained was recrystallized twice from water and once from toluene whereby 5.1 g. of yellow needles of the Compound I were obtained, m.p. 107°-110° C., U.V.λmax (Am): 318(21,000), 232(6,800).
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Synthesis routes and methods II

Procedure details

The compound of the present invention (I) is prepared by reacting 4-nitrophenacyl bromide with morpholine to produce the intermediate 1-(4-nitrophenyl)-2-morpholinylethanone (II) which is reduced to produce 1-(4-aminophenyl)- 2-morpholinylethanone (I). ##STR2##
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